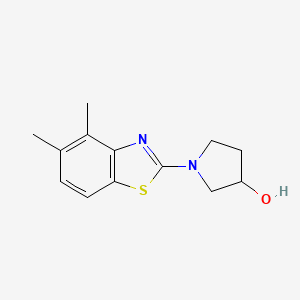

![molecular formula C18H22N4O2 B6438181 1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2549047-31-4](/img/structure/B6438181.png)

1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . Another method involves the synthesis of ciprofloxacin-Piperazine C-7 linked quinoline derivatives, which were investigated for their antibacterial, antifungal, and anti-proliferative activities .Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

This compound is a key intermediate in the synthesis of Urapidil , an important drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Antimicrobial Activity

A series of N-4 piperazinyl ciprofloxacin derivatives, which include this compound, have been synthesized and investigated for their antibacterial activity . These derivatives have shown broad antibacterial activity against both Gram-positive and Gram-negative strains .

Antifungal Activity

Some of the ciprofloxacin hybrids, which include this compound, have shown comparable antifungal activity to ketoconazole against Candida albicans .

DNA Gyrase Inhibition

These ciprofloxacin hybrids have also shown inhibitory activity against DNA gyrase, a potential molecular target . This inhibition can prevent the bacteria from replicating their DNA, thus stopping their growth.

Dopamine D3 Receptor Antagonism

Selective high-affinity antagonists for the dopamine D3 receptor (D3R) are sought for treating substance use disorders . This compound could potentially be used as a radioligand in positron emission tomography (PET) for the development of such therapeutics .

Chemical Synthesis

This compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives and functionalized bis(mercaptoimidazolyl)borates .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one” is a complex molecule with potential biological activity. . This receptor is primarily involved in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .

Mode of Action

As an α1a-adrenceptor antagonist, this compound likely works by blocking the action of norepinephrine on α1a-adrenceptors, which are predominantly located in the prostate and urinary tract. By blocking these receptors, the compound can help to relax the smooth muscles in these areas, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia .

Biochemical Pathways

norepinephrine pathway . Norepinephrine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes, including the contraction of smooth muscles. By blocking the α1a-adrenceptors, this compound could disrupt the normal functioning of this pathway, leading to relaxation of smooth muscles .

Pharmacokinetics

Piperazine derivatives are generally well-absorbed and widely distributed throughout the body

Result of Action

The primary result of the action of this compound is the relaxation of smooth muscles in the prostate and urinary tract. This can help to alleviate symptoms associated with conditions like benign prostatic hyperplasia, such as difficulty urinating . .

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-24-16-5-3-2-4-15(16)20-10-12-21(13-11-20)17-18(23)22(9-8-19-17)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVNVXXQUXLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN(C3=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

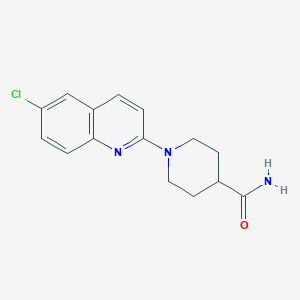

![N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438102.png)

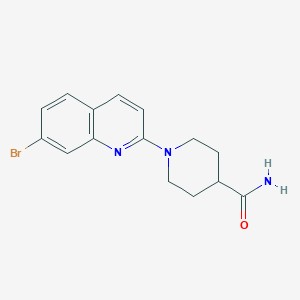

![4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438110.png)

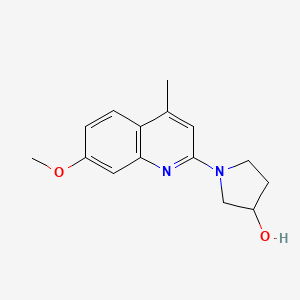

![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)

![4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438139.png)

![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)

![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)

![2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6438154.png)

![N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438169.png)

![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6438189.png)